Phentermine-d5 (hydrochloride) (CRM)

Forensic Toxicology Clinical Chemistry Metrological Traceability

Unlabeled or non-CRM internal standards introduce ion suppression errors and lack metrological traceability, compromising forensic and clinical MS assay data. Phentermine-d5 (HCl) (CRM) is the definitive SIL-IS for phentermine quantification: • ISO 17034 CRM with full metrological traceability for legally defensible results • +5 Da phenyl-d5 mass shift eliminates isotopic interference from the analyte's natural envelope • DEA-exempt preparation-no DEA registration or Form 222 required for qualified labs

Molecular Formula C10H16ClN
Molecular Weight 190.72 g/mol
CAS No. 1330236-21-9
Cat. No. B594263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhentermine-d5 (hydrochloride) (CRM)
CAS1330236-21-9
Synonyms2-methyl-1-(phenyl-d5)propan-2-amine, monohydrochloride
Molecular FormulaC10H16ClN
Molecular Weight190.72 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1)N.Cl
InChIInChI=1S/C10H15N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/i3D,4D,5D,6D,7D;
InChIKeyNCAIGTHBQTXTLR-BQAHAFBHSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phentermine-d5 (CRM) Product Overview


Phentermine-d5 (hydrochloride) (CRM), CAS 1330236-21-9, is a pentadeuterated analog of the sympathomimetic amine phentermine, specifically labeled with five deuterium atoms on the phenyl ring . It is supplied as a Certified Reference Material (CRM) and is intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of phentermine via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This compound is a DEA-exempt preparation of a Schedule IV substance, facilitating procurement for qualified laboratories without the need for DEA registration or a DEA 222 form .

Certified Reference Material (CRM) with ISO 17034 traceability
Stable isotope-labeled internal standard (SIL-IS) for LC-MS/GC-MS quantitation of phentermine
DEA-exempt preparation; no DEA registration or Form 222 required

Phentermine-d5 (CRM) Substitution Risks in MS Workflows


Substituting Phentermine-d5 (hydrochloride) (CRM) with unlabeled phentermine hydrochloride, or even a less rigorously characterized deuterated analog, introduces unacceptable quantitation errors in MS-based assays. Unlabeled standards cannot correct for ion suppression or enhancement caused by complex biological matrices, leading to significant inaccuracies in reported phentermine concentrations . Furthermore, the use of a non-CRM internal standard voids metrological traceability, a requirement for forensic and clinical laboratories operating under ISO/IEC 17025 . The specific +5 Da mass shift provided by the phenyl-d5 labeling is optimized to avoid isotopic interference from the analyte's natural isotopic envelope, a risk associated with lower-mass-shift deuterated analogs (e.g., -d3) or with 13C-labeled variants that may not co-elute identically [1][2].

Unlabeled Phentermine HCl
Cannot correct for matrix effects, leading to significant quantitation errors in biological samples.
Non-CRM Deuterated Analogs
Lack metrological traceability required for ISO/IEC 17025 accreditation and method validation.
Lower-Mass-Shift Deuterated Standards
+3 Da analogs risk isotopic crosstalk with analyte's natural M+1, M+2 envelope, requiring complex corrections.

Phentermine-d5 (CRM) Differentiation Evidence


Metrological Traceability: CRM vs. Uncertified Standards

Phentermine-d5 (hydrochloride) (CRM) is qualified as a Certified Reference Material manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This qualification provides a documented, unbroken chain of metrological traceability to SI units, as detailed in its Certificate of Analysis, which includes certified property values and associated uncertainties . In contrast, unlabeled phentermine hydrochloride or generic deuterated analogs not designated as CRMs lack this formal, third-party verified chain of custody and uncertainty budget .

CRM Traceability
Head-to-head
ISO 17034 CRM with certified uncertainty vs. non-certified standard
Supports ISO/IEC 17025 accreditation and QA requirements
CRM certification ensures metrological traceability to SI units
Forensic Toxicology Clinical Chemistry Metrological Traceability

Phenyl-d5 Labeling for Isotopic Resolution

The phenyl-d5 labeling pattern of Phentermine-d5 results in a +5 Da mass shift relative to the unlabeled analyte (M+H)+ = 150.1 for phentermine vs. 155.1 for the internal standard) . This shift is sufficient to avoid interference from the natural M+1, M+2, and M+3 isotopic envelope of the analyte . This is a critical design advantage over a hypothetical -d3 labeled analog (mass shift +3 Da), where cross-talk between the analyte's isotopic peaks and the internal standard's monitored ion is more probable, necessitating complex mathematical correction factors that can introduce additional uncertainty [1].

+5 Da Mass Shift
Class-level
+5 Da shift avoids interference from analyte's M+1, M+2, M+3 isotopes
Reduces isotopic crosstalk, simplifying data processing and improving low-concentration accuracy
Comparison vs. hypothetical -d3 analog; theoretical isotopic distribution
Bioanalysis LC-MS/MS Isotope Dilution

DEA Exempt Status vs. Scheduled Standard

Phentermine-d5 (hydrochloride) (CRM) is designated as a DEA-exempt preparation of a Schedule IV controlled substance . This exempt status means that laboratories can procure this essential internal standard without requiring a DEA Controlled Substance registration or completing a DEA Form 222 . In contrast, procuring unlabeled phentermine hydrochloride, even as a reference standard, may require the purchaser to hold the appropriate DEA registrations and comply with stricter inventory and record-keeping regulations .

DEA Exempt Procurement
Head-to-head
DEA-exempt preparation vs. Schedule IV controlled standard
Reduces administrative burden, enabling faster method setup
No DEA registration or Form 222 required for qualified labs
Forensic Analysis Regulatory Compliance Procurement

Deuterium Scrambling Resistance: Ring vs. Chain Labeling

Deuterium labeling on the aromatic ring of phentermine-d5 is chemically inert, minimizing the risk of hydrogen-deuterium (H/D) exchange (scrambling) during sample preparation, chromatographic separation, or in the ion source of the mass spectrometer [1]. This contrasts with deuterium labels placed on aliphatic amine groups, which can undergo pH-dependent H/D exchange in protic solvents, leading to a loss of label, shifting retention times, and compromising quantitative accuracy [2]. The placement of the deuterium label on the phenyl ring is a deliberate design choice to enhance analytical robustness.

H/D Exchange Resistance
Class-level
Phenyl-d5 labeling resistant to scrambling; aliphatic labels prone to pH-dependent exchange
Ensures consistent retention time and signal robustness in automated workflows
Aromatic C-D bonds are more stable than N-D or α-C-D in protic solvents
LC-MS/MS Deuterium Scrambling Method Robustness

Phentermine-d5 (CRM) Validated Applications


Forensic Toxicology Quantitation in Biological Matrices

In forensic and clinical toxicology laboratories, Phentermine-d5 (CRM) is the definitive internal standard for confirming and quantifying phentermine levels in biological matrices by LC-MS/MS or GC-MS. Its use is essential for generating legally defensible data, as its metrological traceability (ISO 17034) meets the stringent evidence requirements for courtroom admissibility . The DEA-exempt status streamlines procurement and inventory management for these high-throughput facilities .

Clinical & Preclinical Pharmacokinetic Studies

For pharmaceutical research and development, accurate determination of phentermine plasma concentrations is critical for establishing pharmacokinetic parameters (Cmax, AUC, Tmax). The use of Phentermine-d5 (CRM) as a SIL-IS corrects for matrix effects and extraction variability inherent in plasma samples, ensuring the precision and accuracy required for regulatory submissions . The +5 Da mass shift and robust phenyl labeling provide a stable, interference-free signal that is critical for long-term, multi-batch PK studies.

Forensic Chemistry Adulterant Screening

Phentermine is a known adulterant in street drugs like cocaine . Crime laboratories and forensic chemistry units utilize Phentermine-d5 (CRM) to accurately quantify phentermine in seized drug material. The CRM certification provides the necessary quality assurance for reporting results that may be used in criminal proceedings. The exempt regulatory status facilitates easier procurement compared to unlabeled standards, which is a significant operational advantage for public sector labs .

Method Development and Validation

Researchers developing novel LC-MS/MS assays for panels of sympathomimetic amines or anti-obesity drugs require a robust internal standard with minimal cross-reactivity. Phentermine-d5 (CRM) serves as an ideal internal standard for phentermine within these multiplexed assays due to its +5 Da mass shift, which is typically unique and well-resolved from other analytes and their internal standards in the panel [1]. Its CRM status supports the validation of analytical methods according to ICH or FDA guidelines, which mandate the use of properly characterized reference materials.

Application
Selection Property
Validation Focus
Forensic toxicology bioanalysis
ISO 17034 CRM traceability
SI-traceable quantitation in biological matrices
Preclinical pharmacokinetic studies
Matrix-effect correction via SIL-IS
LC-MS/MS method precision and accuracy
Forensic seized-drug analysis
DEA-exempt procurement
Certified value assignment for evidential data
Multiplexed amine panel method development
+5 Da mass shift (reduced crosstalk)
Supports method validation documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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